molecular formula C12H10O2 B131500 Phenylhydroquinone CAS No. 140627-35-6

Phenylhydroquinone

Cat. No. B131500
M. Wt: 186.21 g/mol
InChI Key: XCZKKZXWDBOGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04945183

Procedure details

The oxidation of biphenyl using a solution containing ceric ammonium nitrate to produce 2-phenylbenzoquinone, i.e. ##STR3## is disclosed in U.S. Pat. No. 3,873,580 to Rennie. 2-phenylbenzoquinone can be reduced with hydrogen to produce phenylhydroquinone, i.e. ##STR4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](=[O:14])[CH:9]=[CH:10][C:11](=[O:13])[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>>[C:1]1([C:7]2[CH:12]=[C:11]([OH:13])[CH:10]=[CH:9][C:8]=2[OH:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(C=CC(C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.